molecular formula C14H17N3OS B2402792 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide CAS No. 795290-95-8

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B2402792
CAS No.: 795290-95-8
M. Wt: 275.37
InChI Key: LSZIDHLVCNOFBH-UHFFFAOYSA-N
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Description

Chemical Identity: N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide (CAS: 795290-95-8) is a synthetic organic compound with the molecular formula C₁₄H₁₇N₃OS and a molecular weight of 275.37 g/mol . Its structure comprises a 2-amino-1,3-thiazole ring linked to a phenyl group at the 4-position, substituted with a 2,2-dimethylpropanamide moiety. The SMILES notation is CC(C)(C)C(NC1=CC=C(C2=CSC(N)=N2)C=C1)=O, reflecting its branched aliphatic chain and planar aromatic core .

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-14(2,3)12(18)16-10-6-4-9(5-7-10)11-8-19-13(15)17-11/h4-8H,1-3H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZIDHLVCNOFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Another method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetone or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazole ring’s aromaticity and electron distribution play a crucial role in these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide (Target) C₁₄H₁₇N₃OS 275.37 2,2-Dimethylpropanamide High lipophilicity, steric hindrance
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]propanamide C₁₂H₁₃N₃OS 247.31 Propanamide (no methyl branching) Lower molecular weight, reduced bulk
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide C₁₃H₁₅N₃OS 261.34 2-Methylpropanamide Intermediate bulk between target and 7c
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₆H₁₇N₅O₂S₂ 375.47 Oxadiazole-sulfanyl-propanamide Higher polarity, melting point 134°C
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) C₂₁H₂₄N₄O₂S 396.51 β-3 adrenergic agonist pharmacophore Clinically approved, high selectivity
Physicochemical Properties
  • Lipophilicity : The target compound’s 2,2-dimethylpropanamide group increases hydrophobicity compared to linear amides (e.g., propanamide in ) or polar derivatives like oxadiazole-sulfanyl analogs (7d, ). This may enhance membrane permeability but reduce aqueous solubility.
  • Melting Points : Analogs with rigid heterocycles (e.g., oxadiazole in 7d) exhibit higher melting points (134–178°C) due to crystalline packing, while the target’s branched amide likely lowers crystallinity .
Pharmacological and Functional Differences
  • Receptor Interactions: Mirabegron () shares the 2-amino-thiazole core but incorporates a β3-adrenergic agonist pharmacophore (hydroxy-phenylethyl group). The target compound lacks this moiety, suggesting divergent biological targets.

Q & A

Q. What are the common synthetic routes for N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide?

The synthesis typically involves coupling a thiazole-containing intermediate with a substituted phenylpropanamide. For example, a three-step route may include:

  • Step 1 : Formation of the 2-amino-1,3-thiazole ring via cyclization of thiourea derivatives with α-haloketones.
  • Step 2 : Functionalization of the phenyl group via Buchwald-Hartwig amination or Ullmann coupling to introduce the thiazole moiety.
  • Step 3 : Final amidation using pivaloyl chloride or activated esters under anhydrous conditions.
    Purification via column chromatography or recrystallization is critical, with yields ranging from 75% to 84% depending on reaction optimization (e.g., solvent choice, catalyst loading) .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are used to confirm the presence of the thiazole ring (e.g., characteristic peaks at δ 6.8–7.2 ppm for aromatic protons) and the dimethylpropanamide group (singlet for tert-butyl protons at δ 1.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) matches the theoretical mass .

Q. What biological targets or pathways are associated with this compound?

The 2-amino-1,3-thiazole moiety is structurally analogous to mirabegron, a β3-adrenergic receptor agonist used in overactive bladder treatment. Computational docking studies suggest potential binding to β3-adrenergic receptors, though experimental validation (e.g., cAMP assays or receptor-binding studies) is required to confirm activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?

Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or stereochemical impurities. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism in the thiazole ring).
  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
  • Isotopic Labeling : Use of 15N^{15}N-labeled precursors to trace nitrogen environments in the thiazole ring .

Q. What methodologies are recommended for crystallographic characterization of derivatives?

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms.
  • Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to minimize disorder.
  • Software Tools : WinGX or OLEX2 for structure solution and ORTEP for visualization. For challenging cases (e.g., twinning), SHELXD or SIR97 may improve phase determination .

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2/Xantphos) for coupling steps.
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .

Q. What computational tools are suitable for structure-activity relationship (SAR) studies?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess ligand-receptor dynamics (e.g., β3-adrenergic receptor).
  • Docking Software : AutoDock Vina or Schrödinger Suite for predicting binding poses.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : To evaluate electronic interactions at the binding site .

Q. How should researchers address low reproducibility in biological assays?

  • Standardize Assay Conditions : Use uniform cell lines (e.g., HEK-293T expressing β3-AR) and buffer systems.
  • Control for Batch Variability : Characterize compound batches via LC-MS before testing.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across studies?

  • Meta-Analysis : Compare IC50_{50} values under identical assay conditions (e.g., pH, temperature).
  • Probe Compound Interference : Test for off-target effects using β1/β2-adrenergic receptor antagonists.
  • Orthogonal Assays : Validate cAMP accumulation results with calcium flux or BRET-based assays .

Q. What explains variations in melting points reported for derivatives?

  • Polymorphism : Screen for crystal forms via differential scanning calorimetry (DSC).
  • Hydration/Solvation : Characterize via thermogravimetric analysis (TGA).
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts affecting thermal properties .

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